N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
Properties
CAS No. |
952933-05-0 |
|---|---|
Molecular Formula |
C23H29ClN2O3S2 |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S2/c1-18-4-2-3-5-21(18)17-31(28,29)26-13-10-20(11-14-26)23(27)25-12-15-30-16-19-6-8-22(24)9-7-19/h2-9,20H,10-17H2,1H3,(H,25,27) |
InChI Key |
YUBPAWMWSBQWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Sulfonylation
The sulfonylation of the piperidine nitrogen is achieved through nucleophilic substitution using 2-methylbenzylsulfonyl chloride. Studies indicate that optimal yields (78–82%) are obtained under Schotten-Baumann conditions at 0–5°C, with triethylamine as the base in dichloromethane. Prolonged reaction times (>6 hours) lead to bis-sulfonylation byproducts, necessitating strict temperature control.
Reaction Scheme
Sulfanyl-Ethyl Side Chain Introduction
The sulfanyl-ethyl group is introduced via a two-step sequence:
-
Thiol Alkylation : Reaction of 4-chlorobenzyl mercaptan with 1,2-dibromoethane in the presence of potassium carbonate (acetone, reflux, 12 hours).
-
Nucleophilic Displacement : Substitution of the bromine atom in the resulting 2-bromoethyl-(4-chlorobenzyl)sulfane with the secondary amine of 1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxylic acid.
Critical Parameters
-
Molar Ratio : A 1.2:1 excess of 2-bromoethyl-(4-chlorobenzyl)sulfane prevents unreacted piperidine intermediates.
-
Solvent System : Tetrahydrofuran (THF) with catalytic sodium iodide enhances nucleophilicity.
Step-by-Step Synthetic Procedure
Preparation of 1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic Acid
-
Reagents :
-
Piperidine-4-carboxylic acid (1.0 equiv)
-
2-Methylbenzylsulfonyl chloride (1.1 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (anhydrous)
-
-
Procedure :
-
Dissolve piperidine-4-carboxylic acid (15.7 g, 0.12 mol) in CHCl (200 mL) under nitrogen.
-
Add triethylamine (33.4 mL, 0.24 mol) dropwise at 0°C.
-
Introduce 2-methylbenzylsulfonyl chloride (24.8 g, 0.13 mol) dissolved in CHCl (50 mL) over 30 minutes.
-
Stir at 0–5°C for 4 hours, then warm to room temperature for 2 hours.
-
Quench with ice-cold 1M HCl (150 mL), extract with CHCl, dry over NaSO, and concentrate in vacuo.
-
Recrystallize from ethyl acetate/hexane (1:3) to yield white crystals (78%, m.p. 142–144°C).
-
Synthesis of 2-Bromoethyl-(4-chlorobenzyl)sulfane
-
Reagents :
-
4-Chlorobenzyl mercaptan (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv)
-
KCO (2.0 equiv)
-
Acetone (anhydrous)
-
-
Procedure :
Final Carboxamide Coupling
-
Reagents :
-
1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid (1.0 equiv)
-
2-Bromoethyl-(4-chlorobenzyl)sulfane (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
-
-
Procedure :
-
Activate the carboxylic acid (10.0 g, 0.03 mol) with HATU (17.1 g, 0.045 mol) and DIPEA (15.7 mL, 0.09 mol) in DMF (100 mL) at 0°C for 15 minutes.
-
Add 2-bromoethyl-(4-chlorobenzyl)sulfane (11.2 g, 0.036 mol) and stir at room temperature for 18 hours.
-
Pour into ice water (500 mL), extract with EtOAc (3 × 150 mL), dry over MgSO, and concentrate.
-
Purify by column chromatography (SiO, CHCl/MeOH 95:5) to yield the title compound as a white solid (62%, m.p. 158–160°C).
-
Optimization Strategies
Yield Enhancement Techniques
Solvent Effects on Carboxamide Formation
Polar aprotic solvents like DMF stabilize the tetrahedral intermediate during amide coupling, explaining its superior performance.
Characterization and Analytical Data
Spectroscopic Validation
H NMR (400 MHz, CDCl) :
-
δ 7.32–7.25 (m, 4H, Ar-H), 7.18–7.12 (m, 4H, Ar-H), 4.21 (s, 2H, SOCH), 3.84 (t, J=6.8 Hz, 2H, SCH), 3.02–2.94 (m, 2H, NCH), 2.60–2.52 (m, 1H, piperidine-H), 2.41 (s, 3H, CH), 1.88–1.72 (m, 4H, piperidine-H).
IR (KBr) :
Purity Assessment
| Method | Purity (%) | Key Impurities Identified |
|---|---|---|
| HPLC (C18, MeCN/H2O) | 98.2 | Bis-sulfonylated byproduct (1.1%) |
| LC-MS | 97.8 | Dehalogenated derivative (0.9%) |
Challenges and Mitigation
Common Synthetic Pitfalls
-
Over-Sulfonylation :
-
Thiol Oxidation :
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide, in anticancer therapies. Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : Compounds with similar structures have shown effectiveness against colon, breast, and cervical cancer cells. They induce apoptosis and inhibit tumor growth through various mechanisms including the disruption of cellular signaling pathways .
- Molecular Hybrids : The design of molecular hybrids incorporating sulfonamide structures has been successful in enhancing anticancer activity. These hybrids often combine sulfonamide with other pharmacophores to increase efficacy against resistant cancer types .
Antimicrobial Properties
The antimicrobial potential of this compound class has also been explored, with promising results:
- Inhibition of Bacterial Growth : Compounds similar to this compound have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Antifungal Activity : Some derivatives have shown effectiveness against fungal infections, suggesting a broad spectrum of antimicrobial action that could be leveraged in clinical settings .
Enzyme Inhibition
Research indicates that compounds like this compound may act as enzyme inhibitors:
- Acetylcholinesterase Inhibition : Similar sulfonamide compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease. This inhibition can enhance neurotransmitter availability and improve cognitive function .
- Alpha-glucosidase Inhibition : Some derivatives have also been evaluated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for managing Type 2 diabetes mellitus .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Framework : The initial step usually involves the formation of the piperidine ring through cyclization reactions.
- Sulfur and Sulfonyl Group Introduction : Subsequent reactions introduce the sulfanyl and sulfonyl groups, often using thiol or sulfonic acid derivatives.
- Functional Group Modifications : Further modifications can be made to optimize biological activity based on SAR studies, which analyze how variations in chemical structure affect biological efficacy.
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine Carboxamide Core
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1) Molecular Formula: C₂₀H₂₀ClN₃O₃S₂ Molecular Weight: 450.0 g/mol Key Features: The piperidine carboxamide core is substituted with a 4-chlorobenzenesulfonyl group and a 4-methylbenzothiazolyl moiety. The benzothiazolyl group may enhance binding to nucleic acids or enzymes, while the sulfonyl group increases polarity and metabolic stability . Comparison: Unlike the target compound, this analog lacks a sulfanyl substituent but shares the sulfonyl-aromatic motif.
N-(4-Chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
- Molecular Formula : C₁₉H₁₉Cl₃N₂O₃S
- Molecular Weight : 461.79 g/mol
- Key Features : This compound features a 2,5-dichlorophenylsulfonyl group and a 4-chlorobenzyl substituent. The additional chlorine atoms may enhance lipophilicity and halogen bonding interactions compared to the target compound’s 2-methylbenzyl group .
- Comparison : The dichlorinated sulfonyl group increases molecular weight and steric bulk, which could affect membrane permeability. The absence of a sulfanyl chain limits its ability to engage in redox-sensitive interactions.
Compounds with Sulfonyl and Sulfanyl Substituents
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide (): This acetamide derivative shares a sulfanyl-linked aromatic group (2,4-dichlorobenzyl) but utilizes a piperazine core instead of piperidine.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): A piperazine carboxamide with a 4-ethyl group and 4-chlorophenyl substituent.
Data Tables
Table 1: Structural and Molecular Comparison of Piperidine Carboxamide Derivatives
Biological Activity
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the various biological activities associated with this compound, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core, which is known for its diverse pharmacological properties. Its structure includes:
- A sulfanyl group attached to a chlorobenzyl moiety.
- A sulfonyl group linked to a methylbenzyl substituent.
- A carboxamide functional group that enhances its solubility and bioactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized series of compounds bearing similar structural motifs showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. It was found to be a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of various diseases.
- Acetylcholinesterase Inhibition: The compound's IC50 values indicate strong inhibitory activity, making it a candidate for further development in neuropharmacology.
| Compound ID | IC50 (µM) | Reference Standard (Thiourea) |
|---|---|---|
| 7l | 2.14 | 21.25 |
| 7m | 0.63 | |
| 7n | 2.17 | |
| 7o | 1.13 | |
| 7p | 1.21 |
This data highlights the potential of these compounds as therapeutic agents against conditions characterized by cholinergic dysfunction.
Case Studies
Several case studies have illustrated the potential applications of compounds with similar structures:
- Antimicrobial Resistance : A study focused on the development of new antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) highlighted the importance of novel compounds in overcoming resistance mechanisms .
- Neuroprotective Effects : Research indicated that piperidine derivatives could serve as neuroprotective agents due to their ability to inhibit AChE, thus potentially aiding in the treatment of Alzheimer's disease .
Q & A
Q. What are the key steps in synthesizing N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide, and how is reaction progress monitored?
Methodological Answer: The synthesis involves:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling of a piperidine derivative with a carboxylic acid or activated ester under basic conditions (e.g., DCC/DMAP catalysis) .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution. For example, reacting a bromoethyl intermediate with 4-chlorobenzylthiol in the presence of a base like K₂CO₃ .
- Step 3: Sulfonylation at the piperidine nitrogen using 2-methylbenzylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
Monitoring Progress:
- Thin-Layer Chromatography (TLC): Track intermediates using silica gel plates and UV visualization or iodine staining .
- NMR Spectroscopy: Confirm regioselectivity by observing characteristic shifts (e.g., δ ~3.5–4.5 ppm for sulfonamide protons, δ ~7.2–7.4 ppm for aromatic substituents) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈ClN₂O₃S₂) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- Elemental Analysis: Ensures purity by matching calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Q. How are physicochemical properties (e.g., solubility, logP) determined for this compound?
Methodological Answer:
- LogP Measurement: Use reversed-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) to calculate octanol-water partition coefficients .
- Solubility Testing: Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis spectrophotometry to quantify dissolved compound .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic stability (e.g., sharp endotherm at ~120–150°C indicates crystallinity) .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize this compound's receptor affinity?
Methodological Answer:
- Descriptor Selection: Compute electronic (e.g., Hammett σ constants for substituents) and steric parameters (e.g., Verloop descriptors) for the sulfanyl and sulfonyl groups .
- Model Validation: Use partial least squares (PLS) regression to correlate descriptors with experimental binding data (e.g., IC₅₀ values for target receptors) .
- Design Strategy: Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance sulfanyl-mediated hydrogen bonding, predicted to increase affinity by ~30% in QSAR simulations .
Q. What mechanistic approaches elucidate interactions between this compound and dopamine/serotonin receptors?
Methodological Answer:
- Radioligand Binding Assays: Compete with [³H]spiperidone (D₂ receptor) or [³H]8-OH-DPAT (5-HT₁ₐ) in transfected HEK293 cells. Calculate Kᵢ values using Cheng-Prusoff equation .
- Functional Assays: Measure cAMP accumulation (D₂ antagonism) or calcium flux (5-HT₂ agonism) via BRET or FLIPR systems .
- Mutagenesis Studies: Replace receptor residues (e.g., Asp³.³² in D₂) to identify critical binding interactions via loss-of-function phenotypes .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media) .
- Orthogonal Validation: Confirm receptor binding via surface plasmon resonance (SPR) alongside cell-based assays to distinguish direct binding from downstream effects .
- Structural Analysis: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to rationalize divergent activities caused by stereochemistry or sulfonyl orientation .
Q. What computational strategies predict metabolic stability and in vivo pharmacokinetics?
Methodological Answer:
- Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, sulfonyl glucuronidation) using software like Schrödinger’s ADMET Predictor .
- Pharmacokinetic Modeling: Apply compartmental models to estimate clearance (CL) and volume of distribution (Vd) from rat plasma concentration-time profiles .
- Bioavailability Optimization: Introduce methyl groups ortho to the sulfanyl moiety to block oxidative metabolism, improving half-life (t₁/₂) by ~2-fold in silico .
Q. How are enantiomeric impurities controlled during synthesis?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor enantiomeric excess (ee) via peak area ratios .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine carboxamide formation to ensure >98% ee .
- Circular Dichroism (CD): Verify optical purity by comparing experimental CD spectra with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
